2-Amino-3,5-diiodobenzaldehyde
Overview
Description
2-Amino-3,5-diiodobenzaldehyde is an organic compound characterized by the presence of an amino group, two iodine atoms, and an aldehyde group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-diiodobenzaldehyde typically involves the iodination of 2-Aminobenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an acidic medium. The reaction proceeds as follows:
- Dissolve 2-Aminobenzaldehyde in an appropriate solvent such as acetic acid.
- Add iodine and the oxidizing agent to the solution.
- Stir the reaction mixture at a controlled temperature until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-diiodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiourea.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 2-Amino-3,5-diiodobenzoic acid.
Reduction: 2-Amino-3,5-diiodobenzyl alcohol.
Substitution: 2-Amino-3,5-diazidobenzaldehyde (when using sodium azide).
Scientific Research Applications
2-Amino-3,5-diiodobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: Employed in the development of molecular probes and imaging agents due to its ability to form stable complexes with various biomolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-3,5-diiodobenzaldehyde depends on its specific application. In biological systems, it may interact with proteins and enzymes through covalent bonding or non-covalent interactions, affecting their function and activity. The presence of iodine atoms can enhance the compound’s ability to penetrate cell membranes and target specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dibromobenzaldehyde: Similar structure but with bromine atoms instead of iodine. It is used in the synthesis of pharmaceuticals and organic compounds.
2-Amino-3,5-dichlorobenzaldehyde: Contains chlorine atoms and is used in the production of agrochemicals and dyes.
2-Amino-3,5-difluorobenzaldehyde: Contains fluorine atoms and is employed in medicinal chemistry for the development of fluorinated drugs.
Uniqueness
2-Amino-3,5-diiodobenzaldehyde is unique due to the presence of iodine atoms, which confer distinct chemical reactivity and biological properties. The larger atomic size and higher electronegativity of iodine compared to other halogens can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
2-amino-3,5-diiodobenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5I2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZHVJZECPLSMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)N)I)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5I2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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